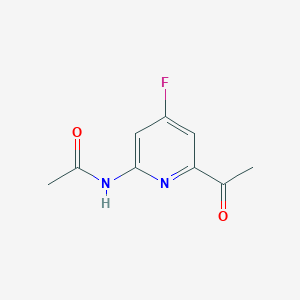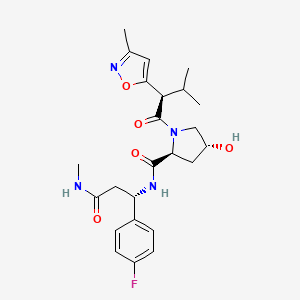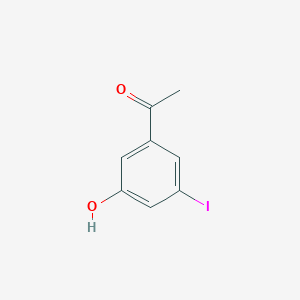
1-(3-Hydroxy-5-iodophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-5-iodophenyl)ethanone is an organic compound with the molecular formula C8H7IO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a hydroxyl group at the 3-position and an iodine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Hydroxy-5-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 3-hydroxyacetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 5-position of the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-5-iodophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a cyano group using copper(I) cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Copper(I) cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: this compound can be converted to 1-(3-Hydroxy-5-iodophenyl)ethanoic acid.
Reduction: The compound can be reduced to 1-(3-Hydroxy-5-iodophenyl)ethanol.
Substitution: Substitution of the iodine atom can yield compounds like 1-(3-Hydroxy-5-cyanophenyl)ethanone.
Scientific Research Applications
1-(3-Hydroxy-5-iodophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the synthesis of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-5-iodophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxyl and iodine substituents can influence the compound’s reactivity and binding affinity to molecular targets. For example, the hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxyphenyl)ethanone: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
1-(3-Iodophenyl)ethanone: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
1-(4-Hydroxy-3-iodophenyl)ethanone: The hydroxyl group is at the 4-position, which can lead to different reactivity and biological activity.
Uniqueness
1-(3-Hydroxy-5-iodophenyl)ethanone is unique due to the presence of both hydroxyl and iodine substituents on the phenyl ring
Properties
Molecular Formula |
C8H7IO2 |
|---|---|
Molecular Weight |
262.04 g/mol |
IUPAC Name |
1-(3-hydroxy-5-iodophenyl)ethanone |
InChI |
InChI=1S/C8H7IO2/c1-5(10)6-2-7(9)4-8(11)3-6/h2-4,11H,1H3 |
InChI Key |
FXLIWBSDIFAPFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


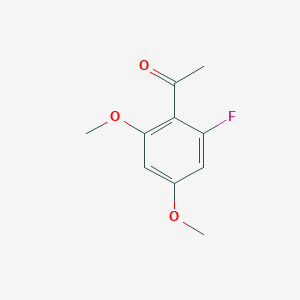
![(2S,3R)-3-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B14862175.png)
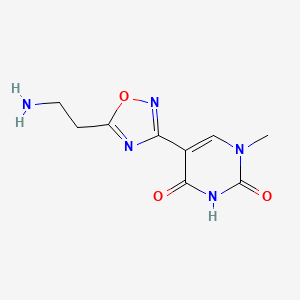
![9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol](/img/structure/B14862199.png)
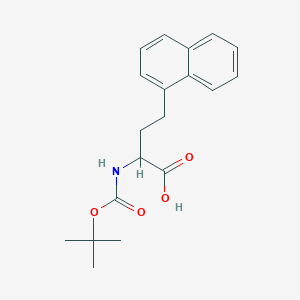
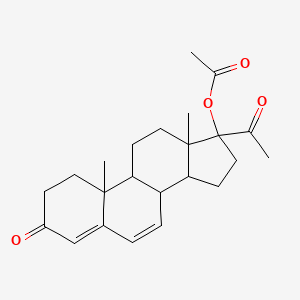
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14862218.png)
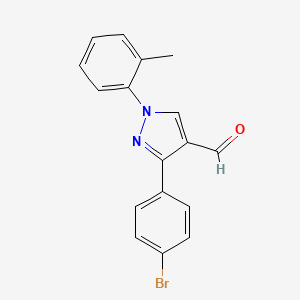
![1-(1-[(2,2-Dimethylpropanoyl)oxy]-1H-indol-3-YL)ethanamine](/img/structure/B14862229.png)
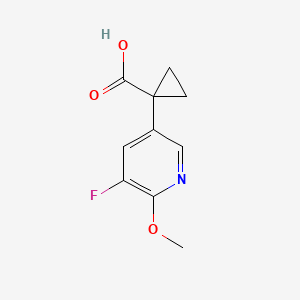
![1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine](/img/structure/B14862234.png)

